1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Description

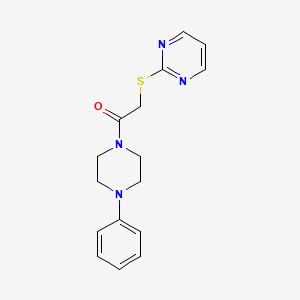

1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a chemical compound that features a piperazine ring substituted with a phenyl group and a pyrimidine ring connected via a sulfanyl group to an ethanone moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-phenylpiperazine and 2-mercaptopyrimidine.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c21-15(13-22-16-17-7-4-8-18-16)20-11-9-19(10-12-20)14-5-2-1-3-6-14/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZMCUXWXGDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases and appropriate solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl or pyrimidine derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone: Similar structure but with a thioether linkage.

1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylamino)ethanone: Similar structure but with an amino linkage.

Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a phenylpiperazine moiety and a pyrimidine ring linked through a sulfanyl group. The molecular formula is , with a molecular weight of 298.40 g/mol.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

- Antidepressant Activity : The phenylpiperazine structure is known for its interaction with serotonin receptors, suggesting potential antidepressant effects.

- Antitumor Activity : Preliminary studies show cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound has demonstrated moderate antifungal activity in vitro, particularly against certain strains of fungi.

The biological activity of this compound is believed to arise from its ability to interact with specific receptors and enzymes:

- Serotonin Receptor Modulation : Its phenylpiperazine component may enhance serotonergic neurotransmission, contributing to its antidepressant effects.

- Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit key enzymes involved in tumor growth, leading to reduced proliferation rates in cancer cells.

Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The results showed significant inhibition of cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against these lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 20 |

Study 2: Antidepressant Effects

In a behavioral study using rodent models, the compound was administered to evaluate its antidepressant-like effects through forced swim tests. Results indicated a significant decrease in immobility time compared to control groups, suggesting potential efficacy as an antidepressant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.